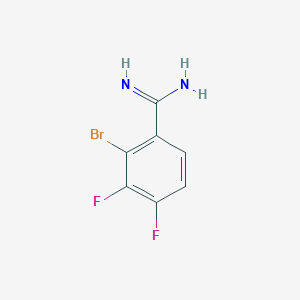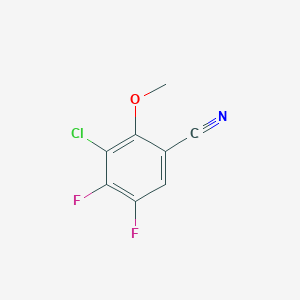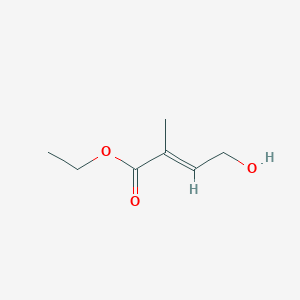
ethyl (E)-4-hydroxy-2-methylbut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (E)-4-hydroxy-2-methylbut-2-enoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound is characterized by its unique structure, which includes an ethyl group, a hydroxyl group, and a double bond in the E-configuration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-4-hydroxy-2-methylbut-2-enoate can be achieved through several methods. One common approach is the esterification of 4-hydroxy-2-methylbut-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to facilitate the esterification reaction while minimizing by-products.
化学反应分析
Types of Reactions
Ethyl (E)-4-hydroxy-2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 4-oxo-2-methylbut-2-enoate.
Reduction: The double bond can be reduced to form ethyl 4-hydroxy-2-methylbutanoate.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Ethyl 4-oxo-2-methylbut-2-enoate.
Reduction: Ethyl 4-hydroxy-2-methylbutanoate.
Substitution: Ethyl 4-chloro-2-methylbut-2-enoate.
科学研究应用
Ethyl (E)-4-hydroxy-2-methylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The ester is employed in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of ethyl (E)-4-hydroxy-2-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of the corresponding acid and alcohol. This process can influence various metabolic pathways and cellular functions.
相似化合物的比较
Ethyl (E)-4-hydroxy-2-methylbut-2-enoate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester with a pleasant fruity odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.
Ethyl 4-hydroxybutanoate: Similar in structure but lacks the double bond, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and the E-configuration of the double bond, which imparts distinct chemical and physical properties.
属性
分子式 |
C7H12O3 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC 名称 |
ethyl (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-3-10-7(9)6(2)4-5-8/h4,8H,3,5H2,1-2H3/b6-4+ |
InChI 键 |
PLKAMKXQJQQXJV-GQCTYLIASA-N |
手性 SMILES |
CCOC(=O)/C(=C/CO)/C |
规范 SMILES |
CCOC(=O)C(=CCO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


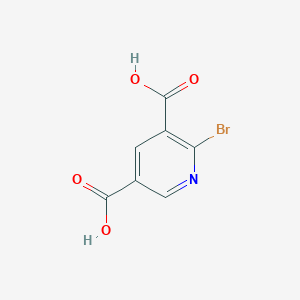
![7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12852003.png)
![Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate](/img/structure/B12852016.png)


![1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12852033.png)
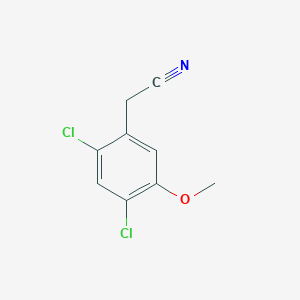

![Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate](/img/structure/B12852041.png)



